threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18003625
InChI: InChI=1S/C9H12O4/c10-5-8(12)9(13)6-1-3-7(11)4-2-6/h1-4,8-13H,5H2/t8-,9-/m0/s1
SMILES:
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol

threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol

CAS No.:

Cat. No.: VC18003625

Molecular Formula: C9H12O4

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol -

Specification

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
IUPAC Name (1S,2S)-1-(4-hydroxyphenyl)propane-1,2,3-triol
Standard InChI InChI=1S/C9H12O4/c10-5-8(12)9(13)6-1-3-7(11)4-2-6/h1-4,8-13H,5H2/t8-,9-/m0/s1
Standard InChI Key DGMSJCVOBYTYTE-IUCAKERBSA-N
Isomeric SMILES C1=CC(=CC=C1[C@@H]([C@H](CO)O)O)O
Canonical SMILES C1=CC(=CC=C1C(C(CO)O)O)O

Introduction

Chemical Identity and Structural Features

Threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol (CAS 155748-73-5) is an aromatic triol belonging to the class of benzenoids. Its IUPAC name, 1-(4-hydroxyphenyl)propane-1,2,3-triol, reflects a hydroxyphenyl moiety substituted at the first carbon of a three-carbon triol chain . The compound’s stereochemistry is defined by the threo configuration, indicating adjacent hydroxyl groups on the glycerol backbone are on opposite sides of the plane .

Key Structural Attributes:

  • SMILES Notation: OCC@HC@@Hc1ccc(O)cc1

  • InChI Key: DGMSJCVOBYTYTE-UHFFFAOYSA-N

  • Topological Polar Surface Area (TPSA): 80.90 Ų, indicative of high polarity due to four hydroxyl groups .

Physicochemical Properties

The compound exhibits distinct physical and chemical characteristics critical for laboratory handling and experimental design.

PropertyValueSource Reference
Molecular Weight184.19 g/mol
Density1.4±0.1 g/cm³
Boiling Point455.9±40.0 °C at 760 mmHg
Flash Point234.7±21.9 °C
LogP (Partition Coefficient)-1.19 to -0.60
SolubilitySoluble in DMSO, acetone, chloroform
Storage ConditionsDesiccate at -20°C

The negative LogP values suggest high hydrophilicity, aligning with its solubility in polar solvents like DMSO and acetone . The boiling point exceeds 450°C, requiring specialized equipment for distillation . Storage at -20°C under desiccation is recommended to prevent hygroscopic degradation .

Pharmacological and Biological Activities

ADMET Profile (Predicted):

PropertyPredictionProbability
Human Intestinal AbsorptionHigh88.15%
Blood-Brain Barrier PenetrationLow65.00%
CYP450 InhibitionModerate (CYP3A4: 84.28%)
P-glycoprotein SubstrateUnlikely92.20%

The compound’s high intestinal absorption (88.15%) suggests oral bioavailability, though its low blood-brain barrier penetration limits central nervous system activity . Its inhibition of cytochrome P450 enzymes, particularly CYP3A4 (84.28%) and CYP2C9 (97.17%), implies potential drug-drug interactions .

Biological Roles:

  • Antioxidant Potential: As a polyphenol derivative, it may scavenge free radicals, a common trait among phenylpropanoids .

  • Enzyme Modulation: Structural similarity to glycerol derivatives suggests possible roles in lipid metabolism or signal transduction .

Threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol is primarily utilized in life sciences research as a reference standard or bioactive probe . Key applications include:

  • Natural Product Studies: Investigated for its ecological roles in plant defense mechanisms .

  • Drug Discovery: Screened for inhibitory activity against metabolic enzymes (e.g., lipases, kinases) .

  • Chemical Biology: Serves as a building block for synthesizing complex polyphenol derivatives .

Researchers recommend preparing stock solutions in DMSO or acetone at concentrations ≤10 mg/mL, with aliquots stored at -20°C to ensure stability .

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